Ethyl octanoate

Beschreibung

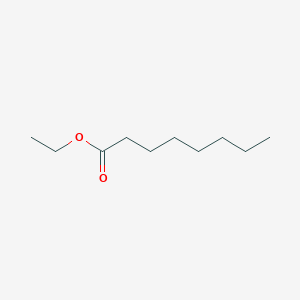

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZUSRORWSJGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051542 | |

| Record name | Ethyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid with a wine, brandy, fruity floral odour | |

| Record name | Ethyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

206.00 to 208.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0701 mg/mL at 25 °C, Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water and glycerol, 1ml in 4ml 70% ethanol (in ethanol) | |

| Record name | Ethyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.865-0.868 | |

| Record name | Ethyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-32-1 | |

| Record name | Ethyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL OCTANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81C5MOP582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-43.1 °C | |

| Record name | Ethyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Octanoate

Ethyl octanoate (B1194180), also known as ethyl caprylate, is a fatty acid ester with the chemical formula C10H20O2. It is a colorless liquid with a characteristic fruity odor, reminiscent of apricots and bananas, and is found naturally in various fruits, alcoholic beverages, and other fermented products. This document provides a comprehensive overview of the chemical and physical properties of ethyl octanoate, along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a quick reference for laboratory and research applications.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | Ethyl caprylate, Caprylic acid ethyl ester, Ethyl n-octanoate | |

| CAS Number | 106-32-1 | |

| Molecular Formula | C10H20O2 | |

| Molecular Weight | 172.27 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Fruity, pineapple-like | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Density | 0.867 g/cm³ at 20°C | [2] |

| Melting Point | -47 °C | [3] |

| Boiling Point | 206-208 °C at 760 mmHg | [3] |

| Flash Point | 75 - 87 °C (closed cup) | [4] |

| Vapor Pressure | 1.5 mmHg at 20°C | [1] |

| Vapor Density | 5.94 (Air = 1) | [1] |

| Refractive Index | 1.4170 at 20°C | [3] |

| Solubility | Insoluble in water; soluble in alcohol and most fixed oils. | [1][4] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Fischer-Speier Esterification

This compound is commonly synthesized through the Fischer-Speier esterification of octanoic acid with ethanol (B145695) in the presence of an acid catalyst.[5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water produced is removed.[5][6]

Materials and Equipment:

-

Octanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (5%, aqueous)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beakers, Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine octanoic acid and an excess of absolute ethanol (e.g., a 1:3 molar ratio of acid to alcohol).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted octanoic acid.[8] Carbon dioxide evolution will be observed; vent the separatory funnel frequently.

-

Wash with deionized water.

-

Wash with brine to aid in the removal of water from the organic phase.[8]

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the excess ethanol using a rotary evaporator.

References

- 1. This compound(106-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. gut.bmj.com [gut.bmj.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of Ethyl Octanoate from Octanoic Acid and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl octanoate (B1194180), a common fragrance and flavoring agent, through the Fischer esterification of octanoic acid and ethanol (B145695). This document details the underlying chemical principles, experimental protocols, and quantitative data to support laboratory and developmental applications.

Introduction

Ethyl octanoate (CH₃(CH₂)₆COOCH₂CH₃) is a fatty acid ethyl ester recognized for its characteristic fruity aroma, often described as cognac- or apricot-like.[1][2] It is a valuable compound in the food, beverage, and cosmetic industries.[1][3] The most common and direct method for its synthesis is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (octanoic acid) and an alcohol (ethanol).[1][4] This guide will focus on the practical aspects of this synthesis, providing the necessary data and procedures for its successful implementation.

The Fischer Esterification of Octanoic Acid and Ethanol

The synthesis of this compound from octanoic acid and ethanol is a reversible reaction that reaches equilibrium.[4][5] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants, usually the less expensive and more easily removable ethanol, and by removing the water formed during the reaction.[5][6] The reaction is catalyzed by a strong acid, most commonly sulfuric acid (H₂SO₄).[1]

Reaction Mechanism

The Fischer esterification proceeds through a series of steps involving the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Diagram of the Fischer Esterification Mechanism

Caption: The acid-catalyzed mechanism of Fischer esterification for the synthesis of this compound.

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes various experimental parameters and their corresponding outcomes.

| Molar Ratio (Octanoic Acid:Ethanol) | Catalyst (H₂SO₄) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 1:1 | Catalytic | Reflux | - | ~65 | [5] |

| 1:10 | Catalytic | Reflux | - | ~97 | [5] |

| 1:excess | Catalytic | Reflux | 4-8 | High | [7] |

| 1:22 (approx.) | ~0.34 eq | Reflux | 3 | 98 | [8] |

Note: The data for the 1:22 molar ratio is derived from the synthesis of ethyl 8-bromooctanoate, a structurally similar compound, and is provided as a reference for a high-yield protocol.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via Fischer esterification, including the reaction setup, workup, and purification procedures.

Materials and Equipment

-

Octanoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

-

Distillation apparatus (optional)

Reaction Procedure

-

Reaction Setup : In a round-bottom flask, combine octanoic acid and a molar excess of absolute ethanol (a 1:10 ratio is recommended for high yield).[5]

-

Catalyst Addition : While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or water bath. The reaction is typically carried out for several hours.[6][7] Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Cooling : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Workup and Purification

-

Neutralization : Transfer the cooled reaction mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted octanoic acid. Be cautious as the evolution of carbon dioxide gas will cause pressure to build up in the funnel. Vent the separatory funnel frequently.

-

Extraction : Allow the layers to separate. The upper organic layer contains the this compound. Drain and discard the lower aqueous layer.

-

Washing : Wash the organic layer with water and then with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.

-

Drying : Transfer the organic layer to a clean, dry Erlenmeyer flask and add an anhydrous drying agent such as sodium sulfate or magnesium sulfate. Swirl the flask and let it stand until the liquid is clear.

-

Isolation : Decant or filter the dried organic layer to remove the drying agent. The solvent (excess ethanol) can be removed using a rotary evaporator to yield the crude this compound.

-

Further Purification (Optional) : For higher purity, the crude product can be purified by distillation.[7]

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from octanoic acid and ethanol via Fischer esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the molar ratio of the reactants and the removal of water, high yields of the desired ester can be achieved. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for research, development, and commercial applications.

References

- 1. ScenTree - this compound (CAS N° 106-32-1) [scentree.co]

- 2. This compound | C10H20O2 | CID 7799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Solved: Ethyl ethanoate can be made by reacting ethanol with ethanoic acid in the presence of con [Chemistry] [gauthmath.com]

A Technical Guide to the Natural Occurrence and Analysis of Ethyl Octanoate in Fruits and Beverages

For Researchers, Scientists, and Drug Development Professionals

[December 4, 2025]

Abstract

Ethyl octanoate (B1194180), a fatty acid ethyl ester, is a significant contributor to the characteristic fruity and floral aromas of many fruits and fermented beverages.[1] Its presence and concentration are critical factors in the sensory quality of these products. This technical guide provides an in-depth overview of the natural occurrence of ethyl octanoate, its biosynthetic pathways in fruits, and detailed methodologies for its extraction and quantification. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the food, beverage, and pharmaceutical industries.

Natural Occurrence of this compound

This compound is found in a wide variety of fruits and is a key product of fermentation in many alcoholic beverages.[1][2] Its characteristic aroma is often described as fruity, with notes of apricot and pear.[1][3]

Occurrence in Fruits

This compound has been identified as a volatile component in numerous fruits, where it contributes to their distinct aroma profiles. It is present in apples, apricots, bananas, cherries, grapes, oranges, grapefruits, plums, and pears.[2][4] In apricots, for instance, this compound is one of the major volatile compounds contributing to the fruit's aroma.[5] Similarly, it is a significant component of the aroma of Jinzhuguo pears.[6] The concentration of this compound in fruits is influenced by factors such as cultivar, ripeness, and storage conditions.

Table 1: Quantitative Data on this compound in Selected Fruits

| Fruit | Concentration Range | Method of Analysis | Reference |

| Apricot (Prunus armeniaca cv. 'Modesto') | Major volatile compound | GC-MS | [5] |

| Cape Gooseberry (Physalis peruviana L.) | Key odorant (OAV > 1) | HS-SPME-GC-O/GC-MS | [7] |

| Jinzhuguo Pear | High relative abundance | HS-SPME-GC-MS | [6] |

OAV = Odor Activity Value

Occurrence in Beverages

Fermentation processes, particularly in alcoholic beverages, generate significant amounts of this compound. It is a common ester found in beer, wine, brandy, rum, tequila, and whisky.[3][8] In these beverages, this compound contributes to the fruity and yeasty notes of the overall flavor profile.[3][9]

Table 2: Quantitative Data on this compound in Selected Beverages

| Beverage | Concentration Range (ppm) | Method of Analysis | Reference |

| Beer | 100 - 1000 | Not Specified | [3] |

| Brandy | ~3000 | Not Specified | [3] |

| Rum | 200 - 600 | Not Specified | [3] |

| Tequila | Similar to Rum | Not Specified | [3] |

| Wine | ~200 | Not Specified | [3] |

| Chinese Liquor | 3.62 - 3.91 mg/L (RMSEP/RMSECV) | FT-NIR Spectroscopy & GC | [10][11][12] |

ppm = parts per million; mg/L = milligrams per liter; RMSEP = Root Mean Square Error of Prediction; RMSECV = Root Mean Square Error of Cross-Validation

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a result of esterification reactions that occur during ripening.[13] This process is enzymatically driven and relies on the availability of specific precursors.

The key enzyme responsible for ester biosynthesis in fruits is Alcohol Acyl-CoA Transferase (AAT) .[14][15] AAT catalyzes the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA). In the case of this compound, the precursors are ethanol and octanoyl-CoA .

The biosynthesis is closely linked to the ripening process, which is often triggered by the plant hormone ethylene (B1197577) .[13] During ripening, various metabolic pathways are activated, leading to the production of the necessary alcohol and acyl-CoA precursors. Fatty acid metabolism is the primary source of octanoyl-CoA, while amino acid metabolism can contribute to the formation of ethanol.[16] The expression of AAT genes also increases during ripening, leading to a surge in ester production.[17]

Biosynthesis of this compound in Fruits.

Experimental Protocols for Analysis

The accurate quantification of this compound in complex matrices like fruits and beverages requires sensitive and specific analytical techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common method employed.[6][10] Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique that allows for the extraction and concentration of volatile compounds prior to GC-MS analysis.[6][18]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a general guideline based on methodologies reported for the analysis of volatile compounds in fruits.[18][19]

-

Sample Homogenization: Homogenize a known weight of the fruit sample (e.g., 5 g) in a suitable buffer or deionized water. For beverages, a direct sample can often be used.

-

Vial Preparation: Place the homogenized sample or liquid beverage into a headspace vial (e.g., 20 mL). Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30 minutes) to allow for the equilibration of volatile compounds between the sample and the headspace.

-

Extraction: Expose a SPME fiber (e.g., with a Carboxen/Polydimethylsiloxane - CAR/PDMS coating) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

-

Desorption: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS system for thermal desorption of the analytes.

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a typical GC-MS protocol for the analysis of this compound.[19]

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, temperature set at, for example, 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: e.g., 230 °C.

-

Quadrupole Temperature: e.g., 150 °C.

-

-

Data Analysis:

-

Identify this compound based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

-

Quantify the concentration of this compound using an internal or external standard calibration curve.

-

Experimental Workflow for this compound Analysis.

Conclusion

This compound is a vital aroma compound that significantly influences the sensory perception of a wide array of fruits and beverages. Understanding its natural occurrence, biosynthetic pathways, and the analytical methods for its quantification is crucial for quality control, product development, and research in the food, beverage, and flavor industries. The methodologies and data presented in this guide offer a comprehensive resource for professionals working in these fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040195) [hmdb.ca]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. ChemFOnt: Showing chemical card for this compound (CFc000021083) [chemfont.ca]

- 5. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Part III, Section C: Phenols, Esters and Off-Flavors in Beer Flashcards by Jeffrey Ball [brainscape.com]

- 10. Determination of this compound in Chinese liquor using FT-NIR spectroscopy [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 13. How ethylene ripens fruit | Knowable Magazine [knowablemagazine.org]

- 14. researchgate.net [researchgate.net]

- 15. hort [journals.ashs.org]

- 16. d.lib.msu.edu [d.lib.msu.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

An In-depth Technical Guide to the Solubility of Ethyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl octanoate (B1194180) in water and various organic solvents. Ethyl octanoate (also known as ethyl caprylate), an ester with the chemical formula C₁₀H₂₀O₂, is a colorless liquid with a characteristic fruity aroma, finding applications in the flavor, fragrance, and pharmaceutical industries.[1][2] A thorough understanding of its solubility is critical for its application in formulation development, chemical synthesis, and purification processes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly its molecular structure consisting of a polar ester group and a non-polar eight-carbon alkyl chain, are the primary determinants of its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [1][3] |

| Molecular Weight | 172.27 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [1][4] |

| Density | ~0.87 g/cm³ at 20°C | [3] |

| Boiling Point | 206-208 °C | [2][4] |

| Melting Point | -48 to -47 °C | [4] |

| Vapor Pressure | 0.2 mbar at 20 °C | [2] |

| Log P (Octanol/Water) | 3.84 | [5] |

Solubility Profile of this compound

The solubility of this compound is governed by the "like dissolves like" principle. Its long, non-polar alkyl chain dominates its molecular character, leading to good solubility in non-polar and slightly polar organic solvents. Conversely, the polar ester group has a limited influence, resulting in very low solubility in highly polar solvents like water.

Aqueous Solubility

This compound is sparingly soluble in water. The long hydrophobic carbon chain disrupts the hydrogen bonding network of water molecules, making its dissolution energetically unfavorable.

Table 2: Quantitative Aqueous Solubility of this compound

| Solubility Value | Temperature | Reference(s) |

| 70.1 mg/L | 25 °C | [2] |

| 0.0701 mg/mL | 25 °C | [6] |

Solubility in Organic Solvents

This compound exhibits high solubility and is often miscible with a wide range of common organic solvents. This is due to the favorable van der Waals interactions between its non-polar chain and the solvent molecules. While extensive quantitative data is not always available, qualitative descriptions consistently indicate high solubility.

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Polarity | Quantitative Data | Qualitative Description | Reference(s) |

| Ethanol | Polar Protic | Soluble: 1 mL in 4 mL of 70% ethanol | Highly Soluble/Miscible | [6] |

| Methanol | Polar Protic | - | Highly Soluble | [1] |

| Chloroform | Moderately Polar | - | Highly Soluble | [1][4] |

| Diethyl Ether | Slightly Polar | - | Soluble/Miscible | [4] |

| Propylene Glycol | Polar Protic | - | Slightly Soluble | [4][6] |

| Glycerin | Polar Protic | - | Insoluble | [4][6] |

| Fixed Oils | Non-polar | - | Soluble | [6] |

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: Generally, the solubility of a liquid in another liquid increases with temperature. However, for a substance with low aqueous solubility like this compound, the effect of temperature on its solubility in water may be minimal.

-

pH: The solubility of this compound is largely independent of pH in the typical aqueous range, as it does not have ionizable functional groups.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility.

Visualizing Solubility Principles and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to the solubility and synthesis of this compound.

Caption: Logical diagram illustrating the interaction of this compound with polar and non-polar solvents.

Caption: A typical experimental workflow for determining the equilibrium solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C10H20O2 | CID 7799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Flow Diagram For Solubility Tests | PDF | Cooking, Food & Wine [scribd.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to Ethyl Octanoate

This technical guide provides a comprehensive overview of ethyl octanoate (B1194180), including its chemical identity, physicochemical properties, synthesis, and metabolic fate. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity

IUPAC Name: ethyl octanoate[1]

Synonyms: this compound is also known by several other names, including:

Physicochemical Properties

This compound is a colorless liquid with a fruity odor, often described as pineapple-like.[2][5] It is a fatty acid ethyl ester formed from the condensation of octanoic acid and ethanol (B145695).[2][6] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [1][3][4][5] |

| Molecular Weight | 172.26 g/mol | [3][4][5] |

| CAS Number | 106-32-1 | [1][3][4][5][7] |

| Appearance | Colorless liquid | [2][4][5][7] |

| Density | 0.87 g/cm³ at 20 °C | |

| Melting Point | -47 °C to -48 °C | [2] |

| Boiling Point | 208 °C at 1013 hPa | [2] |

| Flash Point | 79 °C | [2] |

| Vapor Pressure | 0.2 hPa at 20 °C | [2] |

| Water Solubility | 70.1 mg/L | [2] |

| Autoignition Temp. | 325 °C | [2] |

| Refractive Index | n20/D 1.402 - 1.419 | [4] |

Experimental Protocols

This compound can be synthesized via the classic Fischer-Speier esterification of caprylic acid (octanoic acid) with ethanol.[2] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.

Reaction Scheme: CH₃(CH₂)₆COOH + CH₃CH₂OH ⇌ CH₃(CH₂)₆COOCH₂CH₃ + H₂O

Materials:

-

Caprylic acid (Octanoic acid)

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine one molar equivalent of octanoic acid with an excess of ethanol (typically 2-3 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

To drive the equilibrium towards the product, the water formed during the reaction can be removed, for instance, by using a Dean-Stark apparatus.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with water to remove excess ethanol and sulfuric acid.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash again with brine (saturated NaCl solution).

-

Dry the organic layer (the crude this compound) over anhydrous sodium sulfate.

-

Filter off the drying agent and purify the crude product by distillation under reduced pressure to obtain pure this compound.

GC-MS is a common and effective technique for the identification and quantification of volatile compounds like this compound in various matrices, such as food, beverages, and biological samples.[8]

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., non-polar or polar columns as referenced in NIST data).[9]

-

Mass Spectrometer (MS) detector.

-

Autosampler (optional).

Procedure:

-

Sample Preparation: The preparation method depends on the matrix. For liquid samples like wine, a pre-concentration technique such as solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME) can be employed to extract volatile compounds.[8]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or a solution of this compound standard into the GC inlet.

-

Gas Chromatography: The separation is performed on a capillary column. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to separate compounds based on their boiling points and interactions with the column's stationary phase. Helium is typically used as the carrier gas.

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization). The resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum.

-

Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum to a library (e.g., NIST).[9] Quantification is achieved by creating a calibration curve from standards of known concentrations.

Metabolic Pathway and Biological Significance

In biological systems, this compound undergoes hydrolysis, primarily in the gastrointestinal tract, catalyzed by esterase enzymes.[10] This process breaks the ester bond, yielding ethanol and octanoic acid. Both metabolites are readily absorbed and enter their respective metabolic pathways.[10] Octanoic acid, a medium-chain fatty acid, is metabolized through the beta-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle (Krebs cycle) for energy production.[10]

Caption: Metabolic fate of this compound in biological systems.

References

- 1. This compound | C10H20O2 | CID 7799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. larodan.com [larodan.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound(106-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0040195) [hmdb.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Octanoic acid, ethyl ester [webbook.nist.gov]

- 10. Registration Dossier - ECHA [echa.europa.eu]

Biological role of ethyl octanoate in metabolic pathways

An In-depth Technical Guide on the Biological Role of Ethyl Octanoate (B1194180) in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl octanoate, a fatty acid ethyl ester (FAEE), is a significant metabolite found in various biological systems, from microorganisms to mammals.[1][2] Primarily recognized for its contribution to the aroma profile of fermented beverages, its role extends into core metabolic processes.[3][4] This document provides a comprehensive technical overview of the biosynthesis, degradation, and metabolic integration of this compound. It details the enzymatic pathways governing its formation and breakdown, summarizes key quantitative data, and provides detailed experimental protocols for its study. The guide is intended to serve as a foundational resource for professionals in metabolic research and drug development exploring the influence of medium-chain fatty acid esters on cellular physiology.

Introduction to this compound

This compound (also known as ethyl caprylate) is the ester formed from the condensation of octanoic acid (a medium-chain fatty acid) and ethanol (B145695).[1][5] It is a colorless liquid with a characteristic fruity and floral odor, present in many fruits, alcoholic beverages, and other food products.[2][5] In biological contexts, it is not merely an inert flavoring compound but an active metabolite. Its synthesis and degradation are intrinsically linked to fatty acid metabolism and ethanol processing pathways.[2][6] Understanding its lifecycle is crucial for fields ranging from food science, where it defines flavor profiles, to biomedicine, where FAEEs are studied for their potential role as mediators of ethanol-induced organ damage.[7]

Metabolic Pathways Involving this compound

The metabolic journey of this compound involves both its creation (biosynthesis) from precursors and its breakdown (degradation) into constituent molecules that are then funneled into central metabolic pathways.

Biosynthesis

In biological systems, particularly in yeast such as Saccharomyces cerevisiae, this compound is synthesized enzymatically during fermentation.[3] The primary pathway involves the esterification of an activated fatty acid (octanoyl-CoA) with ethanol.

-

Key Enzyme: The reaction is catalyzed by a family of enzymes known as acyl-CoA:ethanol O-acyltransferases (AEATases).[3] A key enzyme identified in S. cerevisiae is Eht1, which functions as an octanoyl-CoA:ethanol acyltransferase.[3]

-

Precursors: The synthesis is dependent on the cellular availability of two main precursors:

-

Octanoyl-CoA: Derived from fatty acid synthesis.

-

Ethanol: A primary product of yeast fermentation.[4]

-

The availability of these precursors is often the rate-limiting factor in the production of this compound during fermentation.[8][9]

Caption: Enzymatic biosynthesis of this compound in yeast.

Degradation

Upon ingestion or transport into mammalian tissues, this compound is rapidly metabolized. The primary metabolic step is hydrolysis, which breaks the ester bond.[6]

-

Key Enzymes: This reaction is catalyzed by esterases, with pancreatic lipase (B570770) being a prominent example.[6]

-

Primary Metabolites: The hydrolysis yields ethanol and octanoic acid.[6]

These two metabolites then enter their respective catabolic pathways:

-

Ethanol Metabolism: Ethanol is oxidized first to acetaldehyde (B116499) by alcohol dehydrogenase, and then to acetate (B1210297) by aldehyde dehydrogenase. Acetate can be converted to acetyl-CoA and enter the citric acid cycle.[6]

-

Octanoic Acid Metabolism: As a medium-chain fatty acid, octanoic acid is metabolized through the fatty acid beta-oxidation pathway within the mitochondria.[6] It is first activated to octanoyl-CoA, which is then sequentially cleaved to produce acetyl-CoA units that enter the citric acid cycle for energy production.[6]

Caption: Overview of the this compound degradation pathway.

Quantitative Data

Quantitative analysis is essential for understanding the metabolic significance of this compound. The following tables summarize key data from relevant studies.

Table 1: Enzymatic Hydrolysis of this compound

| Enzyme Source | Substrate | Hydrolysis Rate | Reference |

|---|

| Rat Pancreatic Juice | this compound | 1.4 µeq/min/mg enzyme |[6] |

Table 2: Influence of Fermentation Conditions on this compound Production by S. cerevisiae

| Parameter | Condition | Effect on this compound | Reference |

|---|---|---|---|

| Temperature | Increased from 14°C to 26°C | Increased Production | [8][9] |

| Unsaturated Fatty Acids | Higher Levels in Medium | Decreased Production | [8] |

| Octanoic Acid Addition | 0-30 mg/L | Increased Production |[10] |

Experimental Protocols

Detailed and reproducible protocols are fundamental to studying the metabolic role of this compound.

Protocol: In Vitro Enzymatic Hydrolysis Assay

This protocol is based on the methodology used to assess the hydrolysis of esters by pancreatic lipase.[6]

-

Objective: To quantify the rate of this compound hydrolysis by an enzyme preparation.

-

Reagents:

-

This compound substrate

-

Enzyme preparation (e.g., rat pancreatic lipase)

-

Digestion Buffer (e.g., Tris-HCl, pH 9.0)

-

Calcium Chloride (CaCl₂)

-

Sodium Chloride (NaCl)

-

Histidine

-

-

Equipment:

-

pH meter

-

Incubator or water bath (25°C)

-

Titrator or pH-stat apparatus

-

Analytical balance

-

-

Procedure:

-

Prepare a digestion mixture containing buffer, CaCl₂, NaCl, and histidine. Adjust pH to 9.0.

-

Add a precisely weighed amount of this compound substrate to the mixture. As it has low water solubility, it will be in excess.

-

Equilibrate the mixture to the reaction temperature (e.g., 25°C).

-

Initiate the reaction by adding a known concentration of the enzyme preparation (e.g., 0.6 mg lyophilized rat pancreatic juice).

-

Monitor the reaction by measuring the rate of release of octanoic acid. This can be done by continuously titrating the liberated fatty acid with a standard NaOH solution to maintain a constant pH (pH-stat method).

-

Record the volume of NaOH consumed over time for the initial few minutes of the reaction.

-

-

Data Analysis:

-

Calculate the rate of hydrolysis in microequivalents (µeq) of fatty acid released per minute per milligram of enzyme.

-

Protocol: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the extraction and quantification of this compound from a liquid matrix, such as a fermented beverage or biological fluid.[11][12][13]

-

Objective: To accurately measure the concentration of this compound in a complex sample.

-

Reagents:

-

Sample containing this compound

-

Internal Standard (e.g., 4-methylpentan-2-ol)[12]

-

Extraction Solvent (e.g., Dichloromethane)

-

Disperser Solvent (e.g., Acetonitrile)

-

Anhydrous Sodium Sulfate

-

Calibration standards of this compound

-

-

Equipment:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary column (e.g., DB-WAX or equivalent)

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

-

Procedure:

Caption: Experimental workflow for GC-MS quantification.

-

Sample Preparation: To a known volume of sample (e.g., 10 mL), add a precise amount of the internal standard solution.

-

Extraction: Perform a dispersive liquid-liquid microextraction (DLLME). Add a mixture of the extraction and disperser solvents to the sample. Vortex vigorously to form a cloudy solution, maximizing the surface area for extraction.[11]

-

Phase Separation: Centrifuge the mixture at high speed (e.g., 4000 rpm for 5 min) to separate the dense, solvent-rich organic phase from the aqueous sample.

-

Collection: Carefully collect the organic phase (a small drop at the bottom of the tube) using a microsyringe.

-

Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

-

GC-MS Analysis:

-

Gas Chromatography: Use a temperature program to separate the volatile compounds. For example, start at 40°C, hold for 2 minutes, then ramp to 230°C.

-

Mass Spectrometry: Operate in Scan or Selected Ion Monitoring (SIM) mode to identify and quantify this compound based on its mass spectrum and retention time relative to the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known this compound concentration.

-

Calculate the concentration in the original sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

-

Conclusion

This compound serves as a key intersection point between ethanol metabolism and fatty acid metabolism. While its biosynthesis is a hallmark of fermentation, its degradation in mammals efficiently channels its constituent parts into central energy pathways. The quantitative impact of this metabolite is highly dependent on system conditions, such as temperature and precursor availability. The methodologies outlined herein provide a robust framework for researchers to further investigate the nuanced roles of this compound and other FAEEs in both microbial and mammalian systems, offering potential insights into metabolic regulation, flavor science, and the biochemical basis of ethanol-related pathologies.

References

- 1. This compound | C10H20O2 | CID 7799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040195) [hmdb.ca]

- 3. The yeast enzyme Eht1 is an octanoyl-CoA:ethanol acyltransferase that also functions as a thioesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escarpmentlabs.com [escarpmentlabs.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. oiv.int [oiv.int]

- 13. researchgate.net [researchgate.net]

Spectral Analysis of Ethyl Octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for ethyl octanoate (B1194180), a fatty acid ethyl ester commonly used as a flavoring and fragrance agent. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The quantitative spectral data for ethyl octanoate are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data [1][2][3]

-

Solvent: CDCl₃

-

Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.88 | t | 3H | CH₃ (octanoate chain) |

| 1.25 | m | 10H | -(CH₂)₅- (octanoate chain) |

| 1.62 | p | 2H | -CH₂-CH₂-C=O |

| 2.20 | t | 2H | -CH₂-C=O |

| 1.17 | t | 3H | O-CH₂-CH₃ |

| 4.08 | q | 2H | O-CH₂-CH₃ |

t = triplet, q = quartet, p = pentet, m = multiplet

¹³C NMR (Carbon-13 NMR) Spectral Data [1]

-

Solvent: CDCl₃

-

Frequency: 25.16 MHz

| Chemical Shift (δ) ppm | Assignment |

| 14.10 | CH₃ (octanoate chain) |

| 14.31 | O-CH₂-CH₃ |

| 22.71 | CH₂ (adjacent to terminal CH₃) |

| 25.11 | CH₂ |

| 29.07 | CH₂ |

| 29.24 | CH₂ |

| 31.80 | CH₂ |

| 34.45 | -CH₂-C=O |

| 60.13 | O-CH₂-CH₃ |

| 173.80 | C=O (ester carbonyl) |

Infrared (IR) Spectroscopy

Key IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2957, 2927, 2857 | Strong | C-H stretch | Alkane |

| 1741 | Strong | C=O stretch | Ester |

| 1465, 1378 | Medium | C-H bend | Alkane |

| 1179 | Strong | C-O stretch | Ester |

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z) and Relative Intensities [1][3][4]

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 172 | 2.4 | [M]⁺ (Molecular Ion) |

| 127 | 26.6 | [M - OCH₂CH₃]⁺ |

| 101 | 35.4 | [CH₂(CH₂)₄C(OH)=OH]⁺ (McLafferty rearrangement) |

| 88 | 100 | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 73 | 19.1 | [COOCH₂CH₃]⁺ |

| 57 | 28.6 | [C₄H₉]⁺ |

| 43 | 16.7 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[5][6] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Instrumentation: The spectra are recorded on a 90 MHz NMR spectrometer.[1]

-

Data Acquisition for ¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.

-

Data Acquisition for ¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used (typically 0-220 ppm). Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.[6]

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectra are then phased and baseline corrected. The chemical shifts of the peaks are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation: As this compound is a liquid, the spectrum is obtained using the neat liquid. A drop of the sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[7][8]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.[1]

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.[8] Then, the sample is applied to the crystal, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers (typically 4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC inlet.[9][10] The GC separates the sample from any impurities before it enters the mass spectrometer.

-

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[11]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing the spectral data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: From Structure to Spectral Data.

References

- 1. This compound | C10H20O2 | CID 7799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0040195) [hmdb.ca]

- 3. Ethyl caprylate (106-32-1) 1H NMR spectrum [chemicalbook.com]

- 4. Octanoic acid, ethyl ester [webbook.nist.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. uoguelph.ca [uoguelph.ca]

- 11. memphis.edu [memphis.edu]

An In-depth Technical Guide to the Discovery and History of Ethyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl octanoate (B1194180) (also known as ethyl caprylate) is a fatty acid ester with the chemical formula CH₃(CH₂)₆COOCH₂CH₃. It is a colorless liquid characterized by a strong fruity and floral aroma, reminiscent of apricots and bananas. This compound is found naturally in various fruits, alcoholic beverages, and other fermented products.[1] Industrially, it is a significant component in the flavor and fragrance industries and also finds applications as a solvent and intermediate in organic synthesis.[2][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biochemical significance of ethyl octanoate.

Discovery and Historical Context

The synthesis of this compound is closely tied to the development of organic chemistry and the flavor and fragrance industry in the 19th century. While the exact individual who first synthesized this compound is not prominently documented, its creation was made possible through the pioneering work on esterification. The term "ester" itself was coined by the German chemist Leopold Gmelin in the first half of the 19th century.

The first synthesis of this compound is reported to have occurred in the late 19th century through the acid-catalyzed esterification of octanoic acid with ethanol (B145695).[4] This period saw a surge in the synthetic production of aroma chemicals, with notable achievements like the synthesis of vanillin (B372448) in 1874, which marked the emergence of the modern flavor and fragrance industry.[5] The ability to synthetically produce esters like this compound allowed for the consistent and large-scale creation of specific flavor and aroma profiles, which were previously reliant on variable and often costly natural sources.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and industry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [6] |

| Molar Mass | 172.27 g/mol | [6] |

| Appearance | Colorless liquid | [6] |

| Odor | Fruity, floral, apricot-like | [1] |

| Boiling Point | 208 °C | [6] |

| Melting Point | -48 °C | [6] |

| Density | 0.868 g/mL | [7] |

| Refractive Index | 1.4170 | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 0.88 (t, 3H), 1.25 (m, 8H), 1.61 (m, 2H), 2.28 (t, 2H), 4.12 (q, 2H) | [8] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 14.0, 14.3, 22.7, 25.1, 29.1, 29.2, 31.8, 34.4, 60.1, 173.8 | [9] |

| FTIR (Neat) | Strong absorption peaks around 1725-1750 cm⁻¹ (C=O stretching) and 1110-1300 cm⁻¹ (O-C-O stretching). | [10] |

| GC-MS | Molecular Ion Peak (M⁺) at m/z 172. | [11] |

Synthesis of this compound

The primary method for the industrial and laboratory synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (octanoic acid) and an alcohol (ethanol).[6]

Experimental Protocol: Fischer-Speier Esterification of Octanoic Acid

This protocol outlines a typical laboratory procedure for the synthesis of this compound.

Materials:

-

Octanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine octanoic acid and an excess of absolute ethanol (a molar ratio of at least 1:3 is recommended to drive the equilibrium towards the product). Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Assemble a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted octanoic acid), and finally with brine.

-

Separate the organic layer.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess ethanol and dichloromethane using a rotary evaporator.

-

-

Purification:

-

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

-

Characterization: The purity and identity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[10][12][13]

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Biochemical Significance and Metabolic Pathways

This compound is not merely an industrial chemical; it is also a metabolite found in various biological systems. It is notably produced by the yeast Saccharomyces cerevisiae during fermentation, contributing to the characteristic aroma of wine and beer.[1][9][14]

In humans, fatty acid ethyl esters (FAEEs), including this compound, are formed as non-oxidative metabolites of ethanol.[15][16] This metabolic pathway is significant in the context of alcohol consumption.

Metabolic Pathway of this compound

1. Biosynthesis in Saccharomyces cerevisiae

In yeast, the biosynthesis of this compound is a part of the fatty acid metabolism. The key reaction is the esterification of octanoyl-CoA (an activated form of octanoic acid) with ethanol, a reaction catalyzed by acyl-CoA:ethanol O-acyltransferases (AEATases), such as the Eht1 and Eeb1 enzymes.[1]

References

- 1. The yeast enzyme Eht1 is an octanoyl-CoA:ethanol acyltransferase that also functions as a thioesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolic pathway engineering for fatty acid ethyl ester production in Saccharomyces cerevisiae using stable chromosomal integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Determination of this compound in Chinese liquor using FT-NIR spectroscopy [agris.fao.org]

- 8. Ethyl caprylate (106-32-1) 1H NMR spectrum [chemicalbook.com]

- 9. This compound | C10H20O2 | CID 7799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fatty acid ethyl esters: non-oxidative metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Analysis of Ethyl Octanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the identification and quantification of ethyl octanoate (B1194180) using Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl octanoate, an ester known for its fruity aroma, is a significant compound in the flavor and fragrance industries and is also found as a metabolite in various biological systems, including yeast.[1][2] GC-MS offers a robust and sensitive method for separating this compound from complex matrices and providing definitive identification based on its mass spectrum. This document outlines the complete workflow, including sample preparation, instrumental parameters, and data analysis, making it a valuable resource for researchers in quality control, metabolomics, and chemical analysis.

Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In this application, a liquid sample containing this compound is injected into the GC system, where it is vaporized. The volatile components are then carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification.

Experimental Protocols

This section details the necessary reagents, sample preparation, and instrumental setup for the analysis of this compound.

2.1 Reagents and Materials

-

This compound Standard: Purity ≥ 99%[3]

-

Solvent: Dichloromethane (B109758) or Ethyl Acetate (GC grade)

-

Internal Standard (IS): e.g., 4-methylpentan-2-ol[3] or a deuterated analog of a related ester.

-

Anhydrous Sodium Sulfate (B86663): For drying organic extracts.

-

Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

-

Syringes and Pipettes: Calibrated for accurate volume measurements.

2.2 Sample Preparation (Liquid-Liquid Extraction)

For analyzing this compound in aqueous matrices (e.g., wine, fermentation broth), a liquid-liquid extraction (LLE) is a common and effective preparation method.[4]

-

Sample Collection: Pipette 5 mL of the aqueous sample into a 15 mL screw-cap tube.

-

Internal Standard Spiking: Add a known concentration of the internal standard solution to the sample. This is crucial for accurate quantification.

-

Extraction: Add 2 mL of dichloromethane (or ethyl acetate) to the tube.

-

Mixing: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic layer.

-

Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to achieve a clear separation between the aqueous and organic layers.

-

Collection: Carefully transfer the lower organic layer (dichloromethane) into a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Final Sample: Transfer the dried extract into a 2 mL GC vial for analysis.

Note: For other sample types, such as headspace analysis of volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is a suitable solvent-free alternative.[5][6]

Instrumentation and Analytical Conditions

The following parameters are recommended for a standard GC-MS system. These may need to be optimized depending on the specific instrument and sample matrix.

Table 1: GC-MS Instrumental Parameters

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| GC System | Agilent, Shimadzu, or equivalent |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][5] |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Split (Split ratio 50:1) or Splitless for trace analysis[7] |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C for 1 min, ramp at 5 °C/min to 145 °C, then 7 °C/min to 175 °C, hold for 2 min[5] |

| Mass Spectrometer | |

| MS System | Quadrupole Mass Analyzer |

| Ion Source | Electron Impact (EI) |

| Ion Source Temp. | 230 °C[8] |

| Electron Energy | 70 eV[8] |

| Mass Range | 35-350 amu[8] |

| Solvent Delay | 3 minutes |

| Acquisition Mode | Full Scan |

Data Presentation and Results

4.1 Chromatographic and Mass Spectrometric Data

This compound is identified by its retention time (RT) in the total ion chromatogram (TIC) and by comparing its mass spectrum with a reference library (e.g., NIST).[8][9] The molecular weight of this compound is 172.26 g/mol .[9][10]

Table 2: Quantitative and Spectral Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O₂ | [9][10] |

| Molecular Weight | 172.26 g/mol | [9][10] |

| Kovats Retention Index | ~1176-1193 (non-polar column) | [9] |

| Molecular Ion (M⁺•) | m/z 172 | [10] |

| Major Fragment Ions (m/z) | ||

| 88 (Base Peak) | [C₄H₈O₂]⁺• (from McLafferty Rearrangement) | [10][11] |

| 127 | [C₈H₁₅O]⁺ (Loss of •OCH₂CH₃) | [11] |

| 101 | [C₅H₉O₂]⁺ | [10] |

| 73 | [C₃H₅O₂]⁺ | [10] |

| 43 | [C₃H₇]⁺ |[10] |

Visualizations

5.1 Experimental Workflow

The logical flow from sample receipt to final data analysis is a critical component of a reproducible protocol.

Caption: Workflow for the GC-MS analysis of this compound.

5.2 Fragmentation Pathway

The mass spectrum of a compound is the result of its fragmentation upon ionization. For esters like this compound, specific cleavage patterns are highly characteristic.[11] The most prominent fragmentation is the McLafferty rearrangement, which results in the base peak at m/z 88.[10][11]

Caption: Proposed EI fragmentation of this compound.

Conclusion

The GC-MS method detailed in this application note is a reliable and robust protocol for the analysis of this compound. The combination of chromatographic separation and mass spectrometric detection allows for high selectivity and sensitivity. The provided parameters for sample preparation and instrumental analysis can be readily adopted by researchers for routine analysis in various fields, ensuring accurate identification and quantification of this important volatile compound.

References

- 1. This compound | C10H20O2 | CID 7799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. oiv.int [oiv.int]

- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Octanoic acid, ethyl ester [webbook.nist.gov]

- 10. Octanoic acid, ethyl ester [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: Quantification of Ethyl Octanoate in Wine Samples

Introduction